molecular formula C24H20BrNO2 B11566033 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11566033
M. Wt: 434.3 g/mol
InChI Key: ABOSHFVVARWTRU-CKRUQCMDSA-N
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Description

4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a combination of aromatic rings, imine, and ester functionalities. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. One common method includes the condensation of 2,3-dimethylbenzaldehyde with 4-aminobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 4-bromocinnamic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and ester functionalities may facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-iodophenyl)prop-2-enoate

Uniqueness

The uniqueness of 4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

[4-[(2,3-dimethylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C24H20BrNO2/c1-17-4-3-5-23(18(17)2)26-16-20-8-13-22(14-9-20)28-24(27)15-10-19-6-11-21(25)12-7-19/h3-16H,1-2H3/b15-10+,26-16?

InChI Key

ABOSHFVVARWTRU-CKRUQCMDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br)C

Origin of Product

United States

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